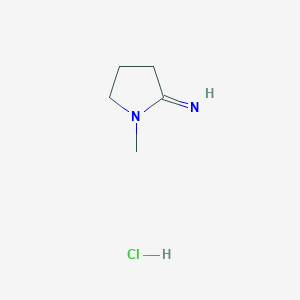

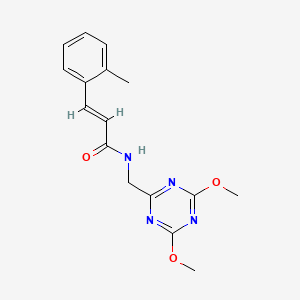

![molecular formula C18H15N3OS B2667335 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 305853-15-0](/img/structure/B2667335.png)

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and pyridine . The pyrrole ring in this compound is substituted with two methyl groups at positions 2 and 5 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-dimethylpyrrole with a suitable electrophile . In one example, 2,5-dimethylpyrrole reacts with benzoyl chloride to form a ketone intermediate . This intermediate can then be reduced with borane to form the final product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring systems. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The thieno[2,3-d]pyrimidin-4(3H)-one part of the molecule is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrrole ring, for example, can undergo electrophilic substitution reactions . The carbonyl group in the thieno[2,3-d]pyrimidin-4(3H)-one part of the molecule can undergo nucleophilic addition reactions .Applications De Recherche Scientifique

Synthesis and Biological Applications

Insecticidal and Antibacterial Potential : Pyrimidine derivatives, including those related to the given compound, have been synthesized and evaluated for insecticidal and antibacterial potential. These compounds demonstrated effectiveness against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Antifungal Effects : Derivatives of dimethylpyrimidin, similar to the compound , have shown significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, indicating potential for development as antifungal agents (Jafar et al., 2017).

Chemical Transformations and Synthesis : Research has explored electrophilic ipso-substitution reactions in similar thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting their utility in diverse chemical synthesis processes (Zh. et al., 2013).

Advanced Materials and Optical Applications

Nonlinear Optical Properties : Studies have investigated the linear and nonlinear optical properties of thiopyrimidine derivatives, finding applications in medicine and nonlinear optics fields. These compounds show promise in optoelectronic applications due to their significant nonlinear optical (NLO) character (Hussain et al., 2020).

pH-Sensing Application : Pyrimidine-phthalimide derivatives, related to the target compound, have been developed for pH-sensing applications due to their ability to undergo protonation-induced color changes. This makes them suitable for colorimetric pH sensors and logic gates (Yan et al., 2017).

Pharmaceutical Research

- Anticancer and Anti-Inflammatory Properties : Novel pyrazolopyrimidines derivatives, structurally similar to the compound , have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These studies contribute to the understanding of structure-activity relationships in pharmaceutical research (Rahmouni et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-12-8-9-13(2)21(12)20-11-19-17-16(18(20)22)15(10-23-17)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUKFPIPQLDNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

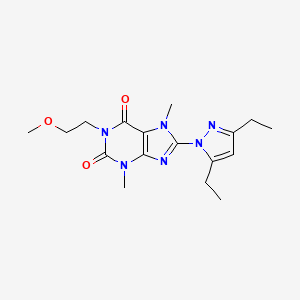

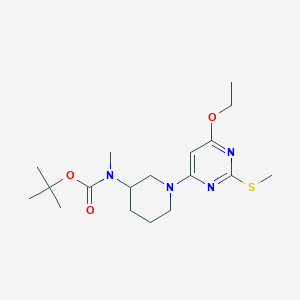

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

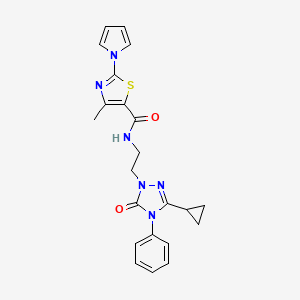

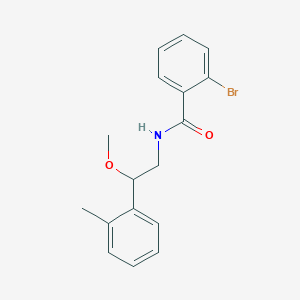

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

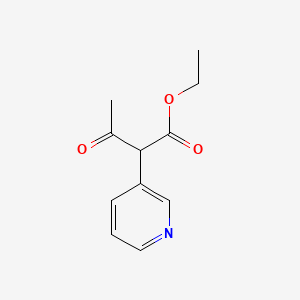

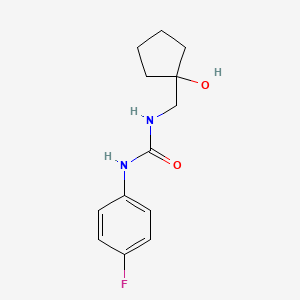

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)

![N-Methyl-N-[2-oxo-2-[2,2,6-trimethyl-6-(trifluoromethyl)morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2667269.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)